molecular formula C24H25BrN2O5 B5979363 Ethyl 5-(acetyloxy)-6-bromo-2-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-carboxylate

Ethyl 5-(acetyloxy)-6-bromo-2-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-carboxylate

Cat. No.: B5979363
M. Wt: 501.4 g/mol
InChI Key: APGIEDSGAWNELW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(acetyloxy)-6-bromo-2-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-carboxylate is a complex organic compound that features a benzofuran core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(acetyloxy)-6-bromo-2-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-carboxylate typically involves multiple stepsThe final steps often involve esterification and acetylation reactions to introduce the ethyl and acetyloxy groups, respectively .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(acetyloxy)-6-bromo-2-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while nucleophilic substitution could introduce a new functional group in place of the bromine atom .

Scientific Research Applications

Ethyl 5-(acetyloxy)-6-bromo-2-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(acetyloxy)-6-bromo-2-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through binding to these targets, which can modulate their activity and lead to various physiological responses .

Comparison with Similar Compounds

Ethyl 5-(acetyloxy)-6-bromo-2-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 5-acetyloxy-6-bromo-2-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25BrN2O5/c1-3-30-24(29)23-18-13-21(31-16(2)28)19(25)14-20(18)32-22(23)15-26-9-11-27(12-10-26)17-7-5-4-6-8-17/h4-8,13-14H,3,9-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGIEDSGAWNELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C)Br)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.